molecular formula C3H2N4 B124247 3-Cyano-1,2,4-Triazole CAS No. 3641-10-9

3-Cyano-1,2,4-Triazole

Cat. No.: B124247
CAS No.: 3641-10-9
M. Wt: 94.08 g/mol
InChI Key: GUQHFZFTGHNVDG-UHFFFAOYSA-N
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Description

3-Cyano-1,2,4-Triazole is a nitrogen-containing heterocyclic compound with a cyano group attached to the triazole ring

Mechanism of Action

Target of Action

3-Cyano-1,2,4-Triazole is a cyano substituted triazole that has inhibitory effects on cathepsin K . Cathepsin K is a protease enzyme that plays a crucial role in the degradation of proteins in the lysosome, particularly in the breakdown of collagen in bones. Inhibition of this enzyme can lead to a decrease in bone resorption, making it a potential target for the treatment of diseases like osteoporosis .

Mode of Action

The mode of action of this compound is primarily through its interaction with its target, cathepsin K. The compound’s cyano group and triazole ring allow it to form strong bonds with the enzyme, thereby inhibiting its activity . This interaction leads to a decrease in the breakdown of proteins in the lysosome, particularly collagen, which is crucial for bone structure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lysosomal protein degradation pathway. By inhibiting cathepsin K, the compound disrupts the normal breakdown of proteins in the lysosome. This disruption can lead to a decrease in bone resorption, which is the process where old bone tissue is broken down and removed .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .

Result of Action

The primary result of the action of this compound is a decrease in bone resorption due to the inhibition of cathepsin K. This could potentially lead to an increase in bone density and a decrease in the risk of fractures, making it a potential therapeutic agent for diseases like osteoporosis .

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the pH of the lysosome could affect the compound’s ability to inhibit cathepsin K. Additionally, factors such as the individual’s overall health, age, and genetic makeup could influence the compound’s efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-1,2,4-Triazole typically involves the conversion of 1,2,4-triazole-3-carboxamides to the corresponding 3-cyano-1,2,4-triazoles. This conversion can be achieved reliably in one step with high yields and without the need for elaborate purification . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the transformation.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. The process may include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-1,2,4-Triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amines or other derivatives.

Properties

IUPAC Name

1H-1,2,4-triazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4/c4-1-3-5-2-6-7-3/h2H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQHFZFTGHNVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427509
Record name 3-Cyano-1,2,4-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3641-10-9
Record name 1H-1,2,4-Triazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3641-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-1,2,4-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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